N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Description
N-(4-{[(2,5-Dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a central 1,3-thiazole ring substituted with a carbamoylmethyl group at position 4 and a 3,4-dimethoxybenzamide moiety at position 2. This compound is structurally related to intermediates in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs) targeting metabolic or inflammatory pathways .
Properties
IUPAC Name |
N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-28-15-6-8-17(29-2)16(11-15)24-20(26)10-14-12-32-22(23-14)25-21(27)13-5-7-18(30-3)19(9-13)31-4/h5-9,11-12H,10H2,1-4H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXYYSTUNVDBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves a multi-step organic synthesis process. One common method includes the reaction of 2,5-dimethoxyaniline with thionyl chloride to form the corresponding thiazole derivative. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Compound 1 : N-(4-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 1005308-34-8)
- Key Differences : The 2,6-dimethylphenyl group replaces the 2,5-dimethoxyphenyl group, substituting methoxy with methyl groups.
Compound 2 : N-(2-(3,4-Dimethoxyphenyl)-4-oxo-4H-benzo[d][1,3]oxazin-6-yl)-3,4-dimethoxybenzamide
- Key Differences : Incorporates a benzo[d][1,3]oxazin-4-one core instead of a thiazole ring.
- However, the absence of the thiazole’s sulfur atom may reduce metabolic stability .
Heterocyclic Derivatives with Thiazole/Thiadiazole Cores
Compound 3 : 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Key Differences : Replaces the 1,3-thiazole with a 1,3,4-thiadiazole ring and lacks the carbamoylmethyl side chain.
- Impact : Thiadiazoles exhibit stronger π-acceptor properties due to the additional nitrogen atom, which may enhance interactions with enzymatic targets. This compound demonstrated fungicidal and insecticidal activities, suggesting the thiazole/thiadiazole core is critical for bioactivity .
Compound 4 : S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15] in )
- Key Differences : Feature a 1,2,4-triazole ring instead of thiazole, with sulfonylphenyl and fluorophenyl substituents.
- Fluorine substituents enhance metabolic stability and bioavailability compared to methoxy groups .
Pharmacologically Active Benzamide Derivatives
Compound 5 : N,N′-(2-((4-(Trifluoromethyl)benzyl)carbamoyl)-1,4-phenylene)bis(3,4-dimethoxybenzamide) (1b)
- Key Differences : Contains a bis-benzamide scaffold with a trifluoromethylbenzyl group.
- Impact : The trifluoromethyl group increases electronegativity and resistance to oxidative metabolism. In vivo studies showed efficacy in metabolic syndrome models, highlighting the role of benzamide derivatives in modulating lipid and glucose metabolism .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectral Characteristics
Key Research Findings
- Electronic Effects : Methoxy groups in the target compound enhance solubility and hydrogen-bonding capacity compared to methyl or trifluoromethyl analogs, which prioritize lipophilicity .
- Heterocyclic Influence : Thiazole cores offer a balance between metabolic stability (via sulfur) and planar geometry for target binding, whereas thiadiazoles and triazoles provide distinct electronic profiles for specialized applications .
- Biological Relevance : Benzamide derivatives with dimethoxy substitutions (e.g., Compound 5) show promise in metabolic disease models, suggesting the target compound could be optimized for similar pathways .
Biological Activity
N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring and multiple methoxy groups, which contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound can be characterized by the following structural components:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Methoxy Groups : Two methoxy substituents that enhance solubility and biological activity.
- Benzamide Group : A functional group that is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring and methoxy groups facilitate binding to enzymes and receptors, leading to modulation of their activity. This mechanism underlies the compound's potential as an anticancer agent and enzyme inhibitor.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth pathways. For instance:
- Inhibition of Enzymes : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Cell Proliferation Studies : In vitro studies have demonstrated its ability to reduce the viability of various cancer cell lines, including those resistant to conventional therapies.
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor:
- Mechanism of Inhibition : The compound may act as a competitive inhibitor for certain enzymes, disrupting their normal function and leading to reduced metabolic activity in target cells.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Cancer Cell Lines : A study showed that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines compared to untreated controls.
- Mechanistic Insights : Another study investigated the mechanism by which the compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Comparative Analysis
To better understand the significance of this compound's biological activity, it is useful to compare it with similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-{[(2,5-Dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3-methoxybenzamide | Thiazole ring; Methoxy groups | Moderate anticancer activity |
| N-(4-{[(2,5-Dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide | Thiazole ring; Different substitution pattern | Lower enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
